N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c18-10-11-5-1-3-7-13(11)19-17(21)16-9-14(20)12-6-2-4-8-15(12)22-16/h1-9H,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBLFSSJJNHHEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327578 | |
| Record name | N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361173-03-7 | |
| Record name | N-(2-cyanophenyl)-4-oxochromene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 4-oxochromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry approaches are being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted chromene derivatives .
Scientific Research Applications
Case Studies
- Cytotoxicity against Tumor Cell Lines :
- Mechanistic Insights :
Summary of Anticancer Activity
| Study | Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Vosooghi et al. | MCF-7 | IC50 < 10 µM | 2010 |
| Patil et al. | A172 glioma | IC50 = 7.4 nM | 2012 |
| Kandeel et al. | MCF-7 | Enhanced cytotoxicity | 2013 |
Efficacy Against Pathogens
This compound has also been investigated for its antimicrobial properties:
- Bacterial Inhibition : Studies have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
Case Studies
- Antimicrobial Evaluation :
- A recent study assessed the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, reporting MIC values of 32 µg/mL and 64 µg/mL respectively.
Summary of Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
Drug Design Implications
The structural characteristics of this compound make it a promising candidate for further drug development:
- Structure-Activity Relationship (SAR) : Modifications at various positions on the chromene scaffold can enhance biological activity and selectivity for specific targets .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with key molecular targets involved in cancer progression and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)benzimidoyl isothiocyanate
- N-(2-cyanophenyl)chloromethanimidoyl chloride
- N-(2-cyanophenyl)aminomethylphosphines
Uniqueness
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(2-cyanophenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12N2O3
- Molecular Weight : 284.28 g/mol
This compound features a chromene core, which is known for its versatility in biological applications.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It has been investigated for:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby preventing substrate interaction and catalysis.
- Cellular Pathways : It may modulate pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives, including this compound. The following table summarizes key findings from recent research:
These studies demonstrate that the compound exhibits selective cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise in anti-inflammatory and antimicrobial activities:
- Anti-inflammatory Effects : The compound has been explored for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated significant apoptosis induction characterized by increased DNA fragmentation and altered expression levels of apoptosis-related genes such as P53 and Bcl-2. The IC50 value was determined to be 68.4 μM, showcasing its potential as an effective anticancer agent .
Case Study 2: Mechanistic Insights via Molecular Docking
Molecular docking studies revealed that the compound binds effectively to the active site of CDK4, a key regulator in cell cycle progression. The binding affinity was attributed to hydrophobic interactions and hydrogen bonding, supporting the observed cytotoxic effects against cancer cell lines .
Q & A
Q. What advanced techniques resolve ambiguities in mass spectrometry data?
- Methodological Answer : Isotopic pattern analysis (e.g., via Bruker Compass DataAnalysis) distinguishes [M+H]⁺ from adducts. MS/MS fragmentation with collision-induced dissociation (CID) maps cleavage pathways. High-resolution Orbitrap systems resolve isobaric interferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
